molecular formula C17H14ClN5O5 B213806 N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

Cat. No. B213806
M. Wt: 403.8 g/mol
InChI Key: PWTCORFWWCAQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide can disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide in lab experiments is its specificity for DHODH, which makes it a useful tool for studying the role of this enzyme in cancer cell growth. However, limitations include the need for further research to fully understand its effects and the potential for off-target effects.

Future Directions

Future research on N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide could include studies on its potential use in combination with other cancer treatments, as well as investigations into its effects on other diseases that involve DHODH, such as autoimmune disorders. Additionally, further research could focus on developing more potent and selective inhibitors of DHODH based on the structure of N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide.

Synthesis Methods

The synthesis of N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide involves a multi-step process that includes the reaction of 2-nitrobenzoic acid with thionyl chloride to form 2-chloro-5-nitrobenzoic acid. This intermediate is then reacted with 2-aminophenyl carbamate to form N-(2-carbamoylphenyl)-2-chloro-5-nitrobenzamide. The final step involves the reaction of N-(2-carbamoylphenyl)-2-chloro-5-nitrobenzamide with 4-chloro-5-methyl-3-nitro-1H-pyrazole in the presence of potassium carbonate to yield N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide.

Scientific Research Applications

N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide has potential applications in medical research, specifically in the development of drugs for the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.

properties

Product Name

N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

Molecular Formula

C17H14ClN5O5

Molecular Weight

403.8 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C17H14ClN5O5/c1-9-14(18)16(23(26)27)21-22(9)8-10-6-7-13(28-10)17(25)20-12-5-3-2-4-11(12)15(19)24/h2-7H,8H2,1H3,(H2,19,24)(H,20,25)

InChI Key

PWTCORFWWCAQMP-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC=CC=C3C(=O)N)[N+](=O)[O-])Cl

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC=CC=C3C(=O)N)[N+](=O)[O-])Cl

Origin of Product

United States

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